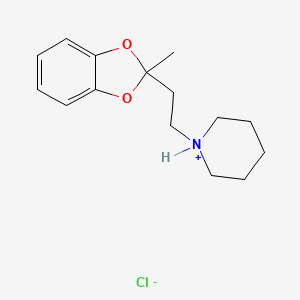

2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride

CAS No.: 65210-33-5

Cat. No.: VC18463285

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65210-33-5 |

|---|---|

| Molecular Formula | C15H22ClNO2 |

| Molecular Weight | 283.79 g/mol |

| IUPAC Name | 1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium;chloride |

| Standard InChI | InChI=1S/C15H21NO2.ClH/c1-15(9-12-16-10-5-2-6-11-16)17-13-7-3-4-8-14(13)18-15;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |

| Standard InChI Key | ZBRKXDHVSJUMNS-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,3-benzodioxole core substituted at the 2-position with a methyl group and a 2-piperidinoethyl side chain, protonated as a hydrochloride salt. The benzodioxole moiety consists of a fused benzene ring with two oxygen atoms at the 1- and 3-positions, creating a methylenedioxy group. This electron-rich system engages in π-π interactions and hydrogen bonding, influencing receptor binding . The piperidine ring, a six-membered amine, contributes basicity (pKa ~10.5) and enables interactions with biological targets such as G protein-coupled receptors .

Key Structural Data:

| Property | Value |

|---|---|

| IUPAC Name | 1-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium chloride |

| Molecular Formula | C₁₅H₂₂ClNO₂ |

| SMILES | CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |

| InChIKey | ZBRKXDHVSJUMNS-UHFFFAOYSA-N |

Synthesis Pathways

Synthesis typically involves alkylation of piperidine with a 2-(2-methyl-1,3-benzodioxol-2-yl)ethyl group, followed by hydrochloride salt formation. A representative route includes:

-

Alkylation: Reacting 2-methyl-1,3-benzodioxole with 1,2-dibromoethane to form 2-(2-bromoethyl)-2-methyl-1,3-benzodioxole.

-

Amination: Treating the intermediate with piperidine in a polar aprotic solvent (e.g., DMF) to yield the free base.

-

Salt Formation: Adding hydrochloric acid to precipitate the hydrochloride salt .

Alternative methods utilize reductive amination or Grignard reactions, as seen in structurally analogous compounds .

Pharmacological and Biological Properties

Metabolic Stability

In vitro studies on similar benzodioxole derivatives reveal rapid hepatic metabolism. For example, a compound with a 3,4-methylenedioxy group showed 0.2% remaining after 15 minutes in human liver microsomes, attributed to CYP3A4/5 activity . Modifications to the side chain (e.g., fluorination) can enhance stability, as seen in analogs with 30% parent compound remaining under identical conditions .

Metabolic Data for Related Compounds:

| Compound | % Remaining (15 min) | Half-Life (min) |

|---|---|---|

| 3,4-Methylenedioxy analog | 0.2 | 1.6 |

| 3-Fluoro analog | 1.2 | 2.8 |

| Bis(amide) analog | 20 | 7.0 |

Applications in Research

Medicinal Chemistry

This compound serves as a scaffold for developing PDE IV inhibitors, which elevate cAMP levels and suppress pro-inflammatory cytokines like TNF-α . Its piperidine side chain mimics endogenous amines, enabling exploration of neuropharmacological targets. Patent US20020128290A1 highlights benzodioxole derivatives for treating asthma, rheumatoid arthritis, and CNS disorders .

Chemical Probes

Researchers utilize this molecule to study:

-

Enzyme Inhibition: Testing interactions with PDE isoforms or cytochrome P450 enzymes.

-

Receptor Binding: Radiolabeled versions assess affinity for σ-1 or 5-HT receptors.

-

Metabolic Pathways: Tracking oxidative metabolites via LC-MS/MS .

Comparative Analysis with Analogues

Structural Variants

-

Hydrobromide Salt (CAS 78186-64-8): Larger counterion reduces solubility in aqueous media compared to the hydrochloride .

-

Piperidinomethyl Derivatives (CAS 65210-34-6): Extended side chains enhance lipophilicity and CNS penetration.

-

4-Methylpiperazine Variant (CID 40357): Substituting piperidine with piperazine alters receptor selectivity .

Physicochemical Comparison:

| Compound | Molecular Weight | LogP (Predicted) |

|---|---|---|

| Hydrochloride (65210-33-5) | 283.79 | 2.1 |

| Hydrobromide (78186-64-8) | 386.3 | 2.8 |

| Dihydrochloride (65210-34-6) | 417.4 | 3.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume